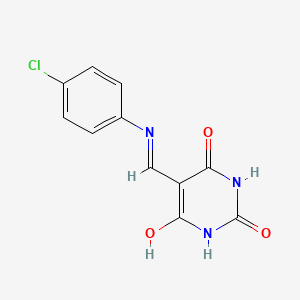

5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Description

5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS RN: 23872-55-1) is a pyrimidinetrione derivative characterized by a central pyrimidine-2,4,6-trione scaffold substituted with a (4-chlorophenyl)amino)methylene group. Its molecular formula is C₁₁H₈ClN₃O₃, with a molecular weight of 265.65 g/mol and a ChemSpider ID of 4648405 . It is frequently used as an intermediate in synthesizing quinolone derivatives and other heterocyclic compounds .

Properties

IUPAC Name |

5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAMXLFGMCFDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420791 | |

| Record name | STK299968 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23872-55-1 | |

| Record name | STK299968 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” typically involves the condensation of 4-chloroaniline with a pyrimidinetrione derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include:

- 4-Chloroaniline

- Pyrimidinetrione derivative

- Acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

- Large-scale reactors

- Continuous flow systems

- Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

“5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines, thiols

Major Products

- Quinone derivatives

- Amine derivatives

- Substituted pyrimidinetriones

Scientific Research Applications

Synthesis of Related Compounds

Crystal Structure Analysis

Crystal structure analysis has been performed on a related compound, 5,5′-((4-(trifluoromethyl)phenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) . In the crystal structure, the pyrimidine rings are twisted, and diethylamine molecules stabilize the crystal structure through hydrogen bonds .

Potential Applications

Due to the presence of chlorophenyl groups, compounds with structural similarities may exhibit antimicrobial activity. Research has shown that chlorophenyl derivatives can inhibit bacterial growth in vitro, suggesting their potential as antimicrobial agents. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |

| Pyrazolo[3,4-d]pyrimidine Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |

| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Chlorophenyl Derivative C | E. coli | 15 |

| Chlorophenyl Derivative D | S. aureus | 18 |

| Target Compound | TBD | TBD |

Mechanism of Action

The mechanism of action of “5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Reactivity Trends :

Insights:

- Enzyme Inhibition: Furyl-substituted compounds (e.g., 2a ) show moderate inhibition of aminoglycoside-modifying enzymes, likely due to planar furan rings mimicking nucleotide bases.

- Antioxidant Activity: Dihydroxy-substituted derivatives (e.g., ) exhibit strong radical scavenging, correlating with phenolic -OH groups.

- Fluorescence : Anthracene derivatives (e.g., ) serve as blue-emitting probes, leveraging their rigid, conjugated systems.

Biological Activity

5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a chloroaniline moiety and a pyrimidine-trione core. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

- Molecular Formula : C13H12ClN3O3

- Molecular Weight : 293.71 g/mol

- CAS Number : 23872-55-1

The biological activity of this compound has been associated with several mechanisms:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

Biological Activity Studies

Recent studies have investigated the biological activities of this compound in various contexts:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity Assays

Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Studies

-

Case Study on Anticancer Properties :

A recent investigation into the anticancer properties of the compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates. -

Study on Anti-inflammatory Effects :

Another study highlighted the anti-inflammatory potential of the compound in a rat model of inflammation. The results showed a significant reduction in paw edema compared to the control group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-((4-Chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione?

- Methodology : The compound can be synthesized via condensation reactions between barbituric acid derivatives and substituted anilines. For example, analogous pyrimidinetriones are synthesized using ammonium acetate (NHOAc) in glacial acetic acid under reflux (108°C), followed by purification via recrystallization . Acid-catalyzed cleavage of precursor compounds (e.g., 5-amino-5-ureido derivatives) may also yield target structures, as demonstrated in related barbiturate syntheses .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown in studies of similar 5-methylene pyrimidinetriones .

- Spectroscopy : Use H/C NMR to confirm substituent positions and electron-withdrawing effects of the 4-chloroanilino group. IR spectroscopy identifies carbonyl stretching modes (1,650–1,750 cm) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS .

Q. What are the key reactivity patterns of the methylene-barbiturate core?

- Methodology : The exocyclic methylene group undergoes nucleophilic addition or oxidation. For example, oxidation with m-chloroperbenzoic acid can generate sulfoxide or sulfone derivatives, as observed in structurally related compounds . The electron-deficient pyrimidinetrione core also participates in cycloaddition reactions under basic conditions .

Advanced Research Questions

Q. How does the 4-chloroanilino substituent influence the compound’s electronic structure and reactivity?

- Methodology :

- Computational studies : Perform density functional theory (DFT) calculations to analyze charge distribution and frontier molecular orbitals. Compare with analogs lacking the chloro substituent (e.g., furyl or phenyl derivatives) to assess electronic effects on reactivity .

- Kinetic studies : Monitor reaction rates in nucleophilic additions (e.g., with thiols or amines) to quantify substituent effects .

Q. What biological activities are associated with this compound, and how are they evaluated?

- Methodology :

- Enzyme inhibition assays : Test against aminoglycoside-modifying enzymes (e.g., AAC(6′)-Ib) using fluorescence-based assays. Compare inhibition constants (K) with structurally related pyrimidinetriones, such as 5-(2-furylmethylene) derivatives .

- In vivo diabetic activity : Administer to rodent models and monitor blood glucose levels. Reference studies on alloxan-like compounds that induce β-cell apoptosis .

Q. How can contradictory data on synthetic yields or biological activities be resolved?

- Methodology :

- Reproducibility checks : Ensure reaction conditions (e.g., solvent purity, temperature control) are consistent. For example, yields of analogous isoindole-pyrimidinetrione hybrids varied from 21% to 40% depending on alkyl substituents; optimizing stoichiometry or catalysts may improve reproducibility .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replace 4-chloroanilino with 3-bromo or nitro groups) to isolate variables affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.